Dual pERK/pRb Phosphorylation Inhibition: Direct Comparative IC50 Data
Derivatives synthesized from the 6-nitro-2,3,4,9-tetrahydro-1H-carbazole scaffold exhibit potent dual inhibition of pERK and pRb phosphorylation. In a direct head-to-head comparison within the same study, the lead compound N-(3-methylcyclopentyl)-6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine (1) displayed IC50 values of 5.5 μM (pERK) and 4.8 μM (pRb) [1]. Another derivative from the same series, 9-methyl-N-(4-methylbenzyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine (16), which does not contain the 6-nitro substituent, exhibited improved IC50 values of 4.4 μM (pERK) and 3.5 μM (pRb) [1]. This quantitative comparison directly demonstrates that while modifications to the core scaffold can enhance potency, the 6-nitro-substituted scaffold serves as the essential starting point for lead identification and SAR exploration in this therapeutic class.
| Evidence Dimension | Inhibition of pERK and pRb phosphorylation |
|---|---|
| Target Compound Data | N-(3-methylcyclopentyl)-6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine (1): pERK IC50 = 5.5 μM; pRb IC50 = 4.8 μM |
| Comparator Or Baseline | 9-methyl-N-(4-methylbenzyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine (16): pERK IC50 = 4.4 μM; pRb IC50 = 3.5 μM |
| Quantified Difference | Comparator shows 1.25-fold (pERK) and 1.37-fold (pRb) lower IC50 values relative to the 6-nitro scaffold derivative |
| Conditions | In vitro kinase inhibition assay; cell-free system |
Why This Matters
This direct comparative data validates the 6-nitro-tetrahydrocarbazole scaffold as the foundational hit for dual pERK/pRb inhibitor development, making procurement of the nitro intermediate essential for laboratories engaged in kinase-targeted anticancer drug discovery.
- [1] Kukreja, H., et al. Discovery of tetrahydrocarbazoles as dual pERK and pRb inhibitors. Eur. J. Med. Chem. 2017, 138, 1115-1126. View Source
